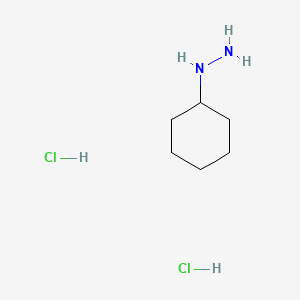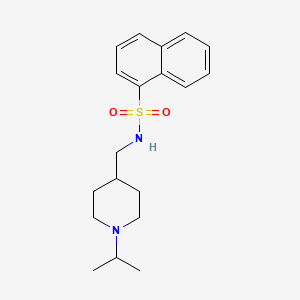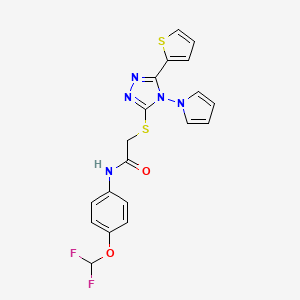![molecular formula C15H21N B2472578 2-[(2-Cyclopropylphenyl)methyl]piperidine CAS No. 2169151-02-2](/img/structure/B2472578.png)
2-[(2-Cyclopropylphenyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Cyclopropylphenyl)methyl]piperidine is a chemical compound with the molecular formula C15H21N. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is of interest due to its unique structural features, which include a cyclopropyl group attached to a phenyl ring, further connected to a piperidine moiety. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyclopropylphenyl)methyl]piperidine typically involves the following steps:
Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor. For example, phenylmagnesium bromide can react with cyclopropylcarbinol under appropriate conditions to form the cyclopropylphenyl intermediate.
Attachment to Piperidine: The cyclopropylphenyl intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Cyclopropylphenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2-[(2-Cyclopropylphenyl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: It has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Cyclopropylphenyl)methyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and piperidine moieties can interact with specific binding sites, leading to modulation of biological pathways. For example, the compound may inhibit or activate certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Phenyl)methyl]piperidine: Lacks the cyclopropyl group, making it less sterically hindered.
2-[(2-Cyclopropylphenyl)methyl]morpholine: Contains a morpholine ring instead of piperidine, altering its chemical properties.
2-[(2-Cyclopropylphenyl)methyl]pyrrolidine: Contains a pyrrolidine ring, which is a five-membered ring compared to the six-membered piperidine ring.
Uniqueness
2-[(2-Cyclopropylphenyl)methyl]piperidine is unique due to the presence of both the cyclopropyl and piperidine moieties. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, which can be leveraged in drug design and other scientific research areas.
Propriétés
IUPAC Name |
2-[(2-cyclopropylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-7-15(12-8-9-12)13(5-1)11-14-6-3-4-10-16-14/h1-2,5,7,12,14,16H,3-4,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXUPQOJTMDJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole](/img/structure/B2472496.png)

![3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2472499.png)



![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)


![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)
![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)
![6-(2,5-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2472516.png)
![2-[(2-Phenoxyethyl)Thio]Acetic Acid](/img/structure/B2472518.png)
